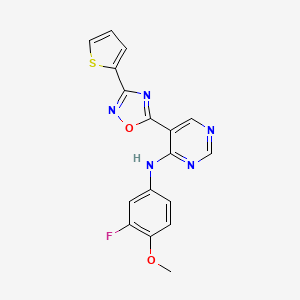

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Descripción

N-(3-Fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-fluoro-4-methoxyphenylamine group at position 4 and a 1,2,4-oxadiazole-thiophene moiety at position 5. The fluorine and methoxy groups may enhance metabolic stability and bioavailability, while the thiophene-oxadiazole unit could facilitate π-π stacking or hydrogen bonding with biological targets .

Propiedades

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2S/c1-24-13-5-4-10(7-12(13)18)21-15-11(8-19-9-20-15)17-22-16(23-25-17)14-3-2-6-26-14/h2-9H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGQLUDWJPIKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiophene and oxadiazole derivatives, followed by their coupling with the pyrimidine core under specific reaction conditions. Common reagents might include fluorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Physical Properties

Medicinal Chemistry

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has shown potential as a lead compound in drug discovery due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of similar structures have been reported to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The incorporation of the thiophene ring may further enhance this activity through increased lipophilicity and improved binding affinity to target proteins.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds with similar functional groups. The presence of the thiophene ring in conjunction with the oxadiazole moiety suggests that this compound could exhibit broad-spectrum antimicrobial activity against various pathogens.

Material Science

The unique electronic properties imparted by the fluorinated and methoxy-substituted aromatic systems make this compound suitable for applications in material science, particularly in the development of organic semiconductors.

Organic Light Emitting Diodes (OLEDs)

Compounds like N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can be utilized as emissive materials in OLEDs due to their ability to emit light upon electrical excitation. The integration of such compounds into OLED architectures can enhance device performance through improved charge transport and emission efficiency.

Photovoltaic Applications

Moreover, the compound's structure may allow for effective light absorption and charge separation when used in organic photovoltaic cells. This can lead to improved energy conversion efficiencies in solar energy applications.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives similar to N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. The derivatives showed promising cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .

Case Study 2: Material Science Innovations

A collaborative research project focused on developing new materials for OLEDs incorporated this compound into their formulations. The resulting devices exhibited enhanced brightness and efficiency compared to traditional materials, demonstrating the practical applicability of this compound in cutting-edge technology .

Mecanismo De Acción

The mechanism by which N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its effects depends on its specific interactions with molecular targets. These might include binding to enzymes or receptors, altering signaling pathways, or affecting gene expression. Detailed studies using techniques like molecular docking, biochemical assays, and cellular studies are required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Pyrimidine Core Derivatives

Compounds with pyrimidine cores are widely explored for their pharmacological properties. For example:

- OCM-12 (N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxamide) replaces the oxadiazole-thiophene group with an oxazole ring and a triazole-containing side chain.

- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine () shares the pyrimidine-methoxyphenylamine scaffold but substitutes the oxadiazole-thiophene with a trifluoromethylphenyl group. This compound demonstrated antibacterial activity, highlighting the importance of electron-withdrawing substituents (e.g., CF₃) for target engagement .

1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole ring is a common bioisostere for ester or amide groups, offering metabolic stability and hydrogen-bonding capabilities:

- MA2 (N-(3-(3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine) features an oxadiazole linked to a quinoline core. MA2 showed high brain exposure and cannabinoid receptor (CB2) agonism, suggesting that oxadiazole-containing compounds can achieve CNS penetration .

- C22 (3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide) demonstrated antitubercular activity with a binding affinity of −9.2 kcal/mol, attributed to the oxadiazole-fluorophenyl motif’s interaction with mycobacterial enzymes .

Thiophene-Containing Analogs

Thiophene rings contribute to hydrophobic interactions and conformational flexibility:

- 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid () exhibited DNA-binding activity (ΔG = −6.58 kcal/mol), driven by thiophene-oxadiazole interactions with nucleic acids. This suggests that the target compound’s thiophene moiety could similarly engage in intercalation or groove binding .

Key Insight : The thiophene group in the target compound may enhance interactions with aromatic residues in protein active sites or nucleic acids, a feature absent in purely phenyl-substituted analogs .

Pharmacokinetic and Physicochemical Properties

- OCM Series (): Purity >96% via HPLC, with logP values suggesting moderate lipophilicity. The 3-fluoro-4-methoxyphenyl group likely improves solubility compared to non-polar substituents .

- MA2/MA3 (): Demonstrated favorable brain exposure, indicating that oxadiazole-propylamine linkers enhance blood-brain barrier permeability .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Actividad Biológica

N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that integrates multiple pharmacophores, potentially influencing various biological pathways. This article explores its biological activity, focusing on antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a pyrimidine core linked to oxadiazole and thiophene moieties, which are known for their biological activities.

Antimicrobial Activity

Research indicates that compounds featuring the 1,2,4-oxadiazole ring demonstrate significant antimicrobial properties. A study highlighted that derivatives of 1,3,4-oxadiazoles exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . Specifically:

| Compound | Activity | Target Bacteria |

|---|---|---|

| 1 | Strong | Staphylococcus aureus |

| 2 | Moderate | Escherichia coli |

| 3 | Weak | Pseudomonas aeruginosa |

In vitro studies of similar oxadiazole derivatives have shown promising results in inhibiting bacterial growth, suggesting that the incorporation of the oxadiazole moiety in our compound may confer similar properties.

Immunomodulatory Effects

The immunomodulatory potential of oxadiazole derivatives has been documented. For instance, certain compounds have been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells . This suggests that N-(3-fluoro-4-methoxyphenyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine may modulate immune responses effectively.

Case Studies

- Antitubercular Activity : Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their ability to inhibit Mycobacterium bovis. Compounds that shared structural similarities with our target demonstrated significant inhibition of bacterial growth in both active and dormant states .

- Cytotoxicity Studies : A study by Paruch (2020) assessed various substituted oxadiazoles for cytotoxic effects on cancer cell lines. The findings indicated that certain modifications to the oxadiazole structure enhanced selectivity towards cancer cells while sparing normal cells .

The proposed mechanisms of action for compounds containing oxadiazole and thiophene rings include:

- Inhibition of Enzymatic Activity : Oxadiazoles may inhibit key enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Cell Function : By regulating cytokine production and T-cell activation, these compounds can influence immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.